[1,2,4]Triazolo[1,5-a]pyridin-6-amine
Overview
Description
[1,2,4]Triazolo[1,5-a]pyridin-6-amine is a heterocyclic aromatic organic compound belonging to the class of triazolopyridines This compound features a fused ring system consisting of a triazole and a pyridine ring, which imparts unique chemical and biological properties
Synthetic Routes and Reaction Conditions:
Microwave-Mediated Synthesis: One common method involves the microwave-assisted synthesis of [1,2,4]triazolo[1,5-a]pyridines from enaminonitriles[_{{{CITATION{{{1{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a ...](https://www.mdpi.com/1420-3049/29/4/894). This method is advantageous due to its rapid reaction times and high yields[{{{CITATION{{{_1{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo1,5-a ....
Catalyst-Free Synthesis: Another approach is the catalyst-free synthesis, which simplifies the process and reduces the need for additional reagents[_{{{CITATION{{{_1{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo1,5-a ....
Conventional Heating Methods: Traditional heating methods can also be employed, although they may require longer reaction times and lower yields compared to microwave-mediated synthesis.
Industrial Production Methods: Industrial production of this compound typically involves scaling up the microwave-mediated or catalyst-free synthetic routes. The choice of method depends on factors such as cost, scalability, and environmental impact. Continuous flow chemistry is also being explored as a potential method for large-scale production due to its efficiency and control over reaction parameters.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions, including nucleophilic and electrophilic substitutions, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitutions often use strong nucleophiles like ammonia or amines, while electrophilic substitutions may involve halogens or nitro groups.
Major Products Formed:
Oxidation Products: Various hydroxylated and carboxylated derivatives.
Reduction Products: Reduced amines and other derivatives.
Substitution Products: Halogenated, nitro-substituted, and other functionalized derivatives.
Mechanism of Action
Target of Action
The primary targets of [1,2,4]Triazolo[1,5-a]pyridin-6-amine are various enzymes and receptors. It has been found to act as an inverse agonist for RORγt , an inhibitor for PHD-1 , JAK1 , and JAK2 . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.
Mode of Action
The compound interacts with its targets by binding to their active sites, thereby modulating their activities. For instance, as an inverse agonist for RORγt, it likely binds to the ligand-binding domain of the receptor, leading to a conformational change that inhibits the receptor’s activity . As an inhibitor for PHD-1, JAK1, and JAK2, it likely binds to these enzymes and prevents them from catalyzing their respective reactions .
Biochemical Pathways
The compound affects several biochemical pathways due to its interaction with multiple targets. For instance, by inhibiting JAK1 and JAK2, it can affect the JAK-STAT signaling pathway, which is involved in various cellular processes such as cell growth, differentiation, and immune response . By acting as an inverse agonist for RORγt, it can influence the Th17 cell differentiation pathway, which plays a key role in immune response .
Pharmacokinetics
One study found that a compound with a [1,2,4]triazolo[1,5-a]pyridin-6-yl moiety had an oral bioavailability of 51% in rats, with a high systemic exposure (auc) of 1426 ng × h/ml and a maximum plasma concentration (cmax) of 1620 ng/ml . These findings suggest that this compound may also have favorable ADME properties.
Result of Action
The molecular and cellular effects of this compound’s action depend on its targets and the specific biological context. For instance, by inhibiting JAK1 and JAK2, it could potentially inhibit cell growth and induce apoptosis in cancer cells . By acting as an inverse agonist for RORγt, it could potentially suppress the differentiation of Th17 cells, which could be beneficial in autoimmune diseases .
Biochemical Analysis
Cellular Effects
It’s known that similar compounds have shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It’s known that similar compounds can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Scientific Research Applications
Chemistry: [1,2,4]Triazolo[1,5-a]pyridin-6-amine is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound exhibits biological activities such as antibacterial, antifungal, antiviral, and anticancer properties. It is being studied for its potential use in developing new therapeutic agents.
Medicine: Due to its biological activities, this compound is being explored for its medicinal applications, particularly in the treatment of infections and cancer.
Industry: In material science, the compound is used in the development of new materials with specific properties, such as enhanced stability and reactivity.
Comparison with Similar Compounds
Triazolo[1,5-a]pyrimidines: These compounds share a similar fused ring structure but differ in the arrangement of atoms.
Thiazolo[3,2-a]pyridines: Another class of heterocyclic compounds with sulfur atoms in the ring system.
Thieno[2,3-b]pyridines: These compounds contain a thiophene ring fused to a pyridine ring.
Uniqueness: [1,2,4]Triazolo[1,5-a]pyridin-6-amine is unique due to its specific arrangement of nitrogen and carbon atoms, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyridin-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-5-1-2-6-8-4-9-10(6)3-5/h1-4H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVGAKUIJCKCEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=NN2C=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10297520 | |
Record name | [1,2,4]Triazolo[1,5-a]pyridin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10297520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31052-94-5 | |
Record name | [1,2,4]Triazolo[1,5-a]pyridin-6-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31052-94-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 116472 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031052945 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | s-Triazolo[1, 6-amino- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116472 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [1,2,4]Triazolo[1,5-a]pyridin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10297520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1,2,4]triazolo[1,5-a]pyridin-6-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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